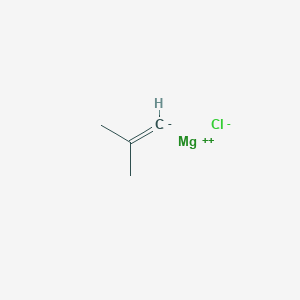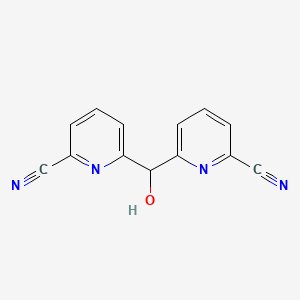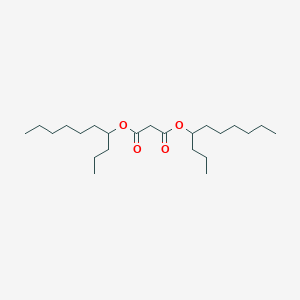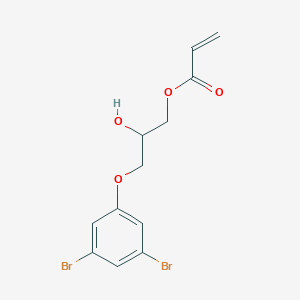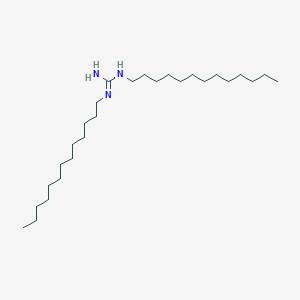
N,N''-Ditridecylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’'-Ditridecylguanidine: is an organic compound belonging to the guanidine family. Guanidines are known for their strong basicity and are widely used in various chemical reactions and industrial applications. N,N’'-Ditridecylguanidine, in particular, is characterized by its long alkyl chains, which impart unique properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’'-Ditridecylguanidine typically involves the reaction of guanidine with tridecylamine. One common method is the guanylation of tridecylamine using a guanylation reagent such as cyanamide in the presence of a catalyst like scandium(III) triflate. The reaction is carried out under mild conditions in an aqueous medium .
Industrial Production Methods: Industrial production of N,N’'-Ditridecylguanidine may involve a one-pot synthesis approach, where N-chlorophthalimide, isocyanides, and amines are reacted sequentially. This method provides efficient access to diverse guanidines with high yields .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’'-Ditridecylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: N,N’'-Ditridecylguanidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and sulfonates are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
N,N’'-Ditridecylguanidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mécanisme D'action
The mechanism of action of N,N’'-Ditridecylguanidine involves its strong basicity, which allows it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of reaction intermediates and products.
Comparaison Avec Des Composés Similaires
N,N’-Diphenylguanidine: Used as an accelerator in the vulcanization of rubber.
N,N’-Dicyclohexylcarbodiimide: Used in peptide synthesis.
Uniqueness: N,N’'-Ditridecylguanidine is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in non-polar solvents. This makes it particularly useful in industrial applications where such properties are desired.
Conclusion
N,N’'-Ditridecylguanidine is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.
Propriétés
Numéro CAS |
112960-65-3 |
|---|---|
Formule moléculaire |
C27H57N3 |
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
1,2-di(tridecyl)guanidine |
InChI |
InChI=1S/C27H57N3/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-27(28)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H3,28,29,30) |
Clé InChI |
SFUCUJZFICCPMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCNC(=NCCCCCCCCCCCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


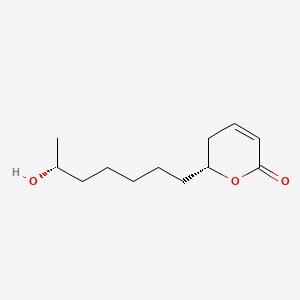
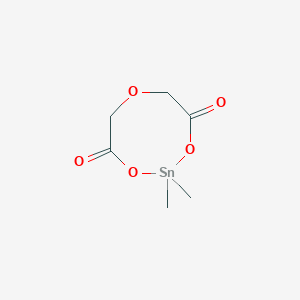
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)
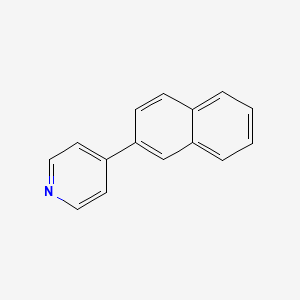
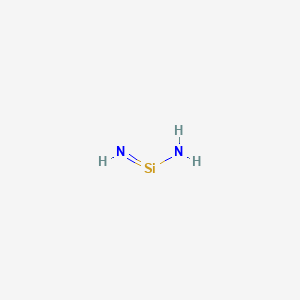
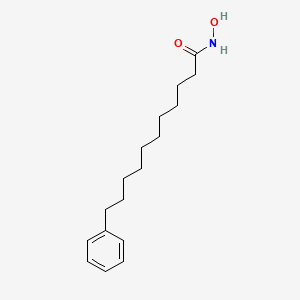
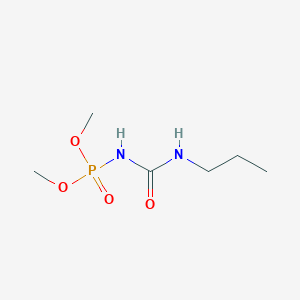
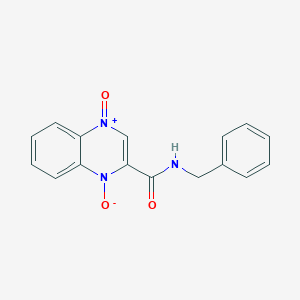
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)
